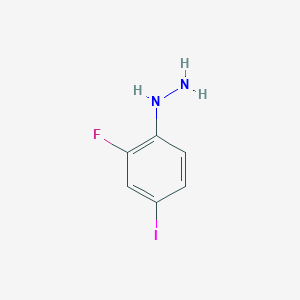

(2-Fluoro-4-iodophenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Fluoro-4-iodophenyl)hydrazine” is a chemical compound with the molecular formula C6H6FIN2 . It has an average mass of 252.028 Da and a monoisotopic mass of 251.955963 Da .

Synthesis Analysis

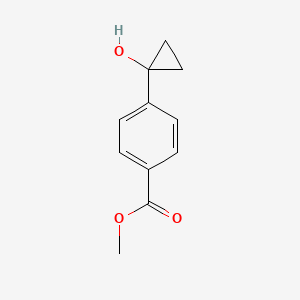

The synthesis of compounds similar to “(2-Fluoro-4-iodophenyl)hydrazine” has been described in the literature . For instance, the synthesis of trametinib, an anti-cancer drug, involves the condensation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-(1H,3H)-dione with 2-methyl malonic acid in the presence of acetic anhydride .Molecular Structure Analysis

The molecular structure of “(2-Fluoro-4-iodophenyl)hydrazine” consists of a six-membered carbon ring with two substituents: a fluorine atom at the 2-position and an iodine atom at the 4-position . Attached to the ring is a hydrazine group, which consists of two nitrogen atoms linked by a single bond .Chemical Reactions Analysis

Hydrazine compounds, such as “(2-Fluoro-4-iodophenyl)hydrazine”, can undergo a variety of chemical reactions. For example, they can react with carbonyls to form hydrazones, a process that is similar to imine formation .Scientific Research Applications

Environmental Sensing and Monitoring

The synthesis of hydrazine derivatives has paved the way for the development of innovative environmental monitoring tools. For instance, fluorescent probes have been designed for the detection of hydrazine in water and biological samples. These probes, which utilize mechanisms like intramolecular charge transfer (ICT), offer advantages like high sensitivity, selectivity, and the ability to provide visualization via fluorescence imaging. The creation of such probes has enabled the detection of hydrazine in complex environments, highlighting their potential in environmental protection and public health (Zhu et al., 2019, Jung et al., 2019).

Biomedical Research

Hydrazine derivatives have been explored for their biomedical potentials, such as in the development of novel compounds with antimicrobial properties. For instance, (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives have shown promising inhibitory activity against certain strains of Candida, including Candida albicans and Candida krusei. This discovery underscores the potential of hydrazine derivatives in creating more effective treatments against fungal infections (Secci et al., 2012).

Chemical Synthesis and Industrial Applications

Safety and Hazards

properties

IUPAC Name |

(2-fluoro-4-iodophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZXGRATHPBWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-iodophenyl)hydrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2444100.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2444102.png)

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)

![Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B2444112.png)

![1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2444117.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)

![N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2444122.png)